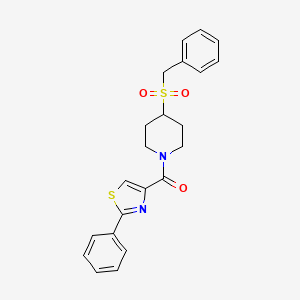

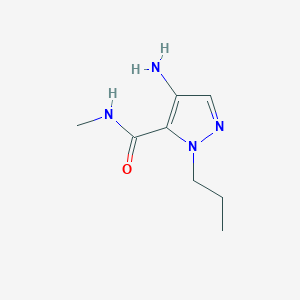

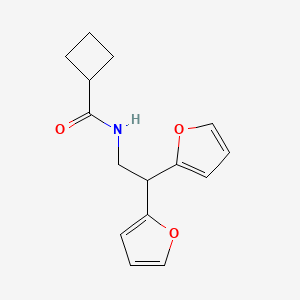

![molecular formula C8H15ClN2O B2465634 (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride CAS No. 2137440-48-1](/img/structure/B2465634.png)

(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride” is a chemical compound with a complex structure. It is related to the compound “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate” which has a molecular weight of 226.32 . Another related compound is “(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carboxamide” with a molecular weight of 140.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “6,6-Dimethyl-3-azabicyclo[3.1.0]hexane” was achieved in seven distinct steps, resulting in a total yield of 28%. This compound is a crucial component in several antiviral medications .Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a bicyclic structure. The InChI code for “rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate” is "1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8(5-13)10(9)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1" . The InChI code for “(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carboxamide” is "1S/C7H12N2O/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2,(H2,8,10)/t5-,6+" .科学的研究の応用

Synthesis and Stereostructure

- Synthesis and Stereostructure Analysis : The compound has been synthesized and its structure analyzed using various spectroscopic techniques, including IR and NMR spectroscopy. This research contributes to understanding the stereochemistry of similar bicyclic compounds (Palkó et al., 2005).

Enantioselective Preparation

- Enantioselective Preparation : Studies have shown enantioselective preparation processes for novel bicyclo[3.2.0]heptane derivatives, demonstrating the potential for creating optically pure compounds (Parve et al., 1993).

Synthesis of Methyl Derivatives

- Methyl Derivative Synthesis : Research has been conducted on synthesizing enantiomerically pure methyl derivatives of similar bicyclic compounds, offering insights into the preparation of structurally complex molecules (Cativiela et al., 1993).

Ligand Binding and SAR Studies

- Ligand Binding and SAR : Studies on a series of related bicyclic compounds have revealed their binding affinity and agonist activity at specific receptor subtypes, contributing to structure-activity relationship (SAR) knowledge (Ji et al., 2007).

Novel Synthesis Approaches

- Novel Synthesis Techniques : Research has demonstrated efficient synthesis techniques for similar bicyclic compounds, which are significant for the development of novel pharmacophores (Ji et al., 2005).

Reactions with Levulinic Acid

- Reactions with Levulinic Acid : Studies have explored the reactions of similar bicyclic compounds with levulinic acid, leading to the synthesis of various novel compounds (Stájer et al., 2004).

Structural Analysis as γ-Turn Mimic

- γ-Turn Mimic Analysis : Efficient asymmetric synthesis of similar bicyclic compounds as novel γ-turn mimics has been achieved, with structural analysis confirming the turn structure (Park et al., 2008).

Conformationally Restricted Aspartic Acid Analogue

- Aspartic Acid Analogue : Research into the conformationally restricted aspartic acid analogues with similar bicyclic structures has provided insights into the stereochemistry of amino acid residues (Buñuel et al., 1997).

Transport Applications

- Transport System Studies : The synthesized isomeric acids of similar bicyclic compounds have been compared with other compounds for their specificity to membrane transport systems (Christensen et al., 1983).

Crystal and Molecular Structure

- Crystal and Molecular Structure Analysis : The crystal and molecular structure of similar bicyclic compounds has been determined, providing valuable data for structural comparisons and molecular dynamics studies (Glass et al., 1990).

Safety and Hazards

将来の方向性

The future directions for research on “(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. These compounds are part of a novel sp3-rich chemical space that is still underexplored .

特性

IUPAC Name |

(1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCURMLXAXOEHGO-XCMKYYOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C2CC1C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@@H]2[C@@H]1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132353826 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

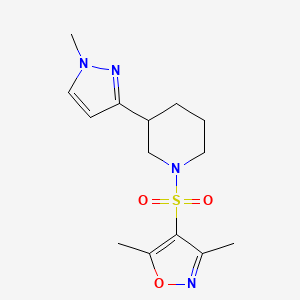

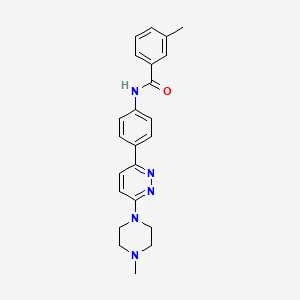

![imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide](/img/structure/B2465555.png)

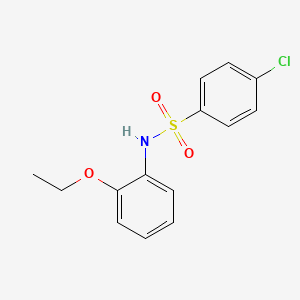

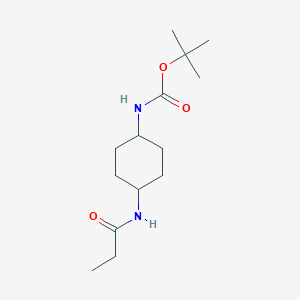

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)

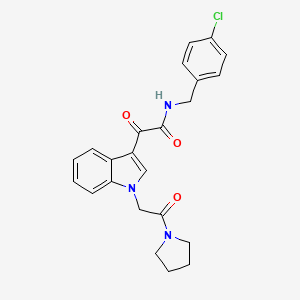

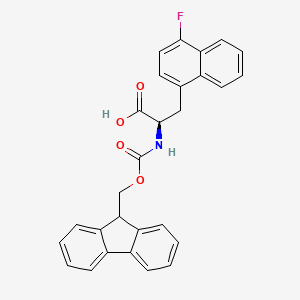

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)